molecular formula C8H12N4 B13076916 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene

Cat. No.: B13076916
M. Wt: 164.21 g/mol
InChI Key: VBDBIZOJXTYRNA-UHFFFAOYSA-N
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Description

1,8,10,12-Tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene is a nitrogen-rich tricyclic heterocyclic compound characterized by a complex fused-ring system containing four nitrogen atoms. Its structure consists of a bicyclo[7.3.0] framework fused with an additional aziridine ring (0²,⁶), forming a rigid, electron-deficient core.

The molecular formula of the parent compound is C₈H₁₂N₄, with a molecular weight of 164.21 g/mol (calculated). Derivatives like 11-methyl-1,8,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene (CAS: 1690678-90-0) exhibit modified properties, such as increased hydrophobicity (C₉H₁₄N₄, MW: 178.23 g/mol) . Limited data on its synthesis and applications are publicly available, suggesting it remains a niche research target.

Properties

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-diene

InChI

InChI=1S/C8H12N4/c1-2-6-4-9-8-10-5-11-12(8)7(6)3-1/h5-7H,1-4H2,(H,9,10,11)

InChI Key

VBDBIZOJXTYRNA-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC3=NC=NN3C2C1

Origin of Product

United States

Preparation Methods

Cyclization-Based Synthesis

One common approach starts with appropriately substituted diamines or triamines that undergo intramolecular cyclization to form the bicyclic or tricyclic core. For example, a precursor containing amine groups positioned to enable ring closure at carbons 2 and 6 can be cyclized under acidic or catalytic conditions to yield the tetraazatricyclic structure.

  • Reaction conditions : Typical solvents include polar aprotic solvents such as dimethylformamide or acetonitrile. Temperatures range from ambient to reflux depending on the precursor reactivity.
  • Catalysts : Lewis acids like zinc chloride or aluminum chloride have been reported to promote cyclization.
  • Yields : Reported yields vary but generally range from moderate (40–60%) to good (up to 80%) depending on precursor purity and reaction optimization.

Functionalization and Derivative Preparation

Derivatives such as methyl esters or amines of the tetraazatricyclic core are prepared by subsequent functional group transformations:

Comparative Analysis with Related Compounds

Studies comparing the preparation of 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene with related nitrogen-containing tricyclic compounds (such as 1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene) indicate that:

  • Increasing the number of nitrogen atoms in the ring system generally requires more controlled reaction conditions to avoid polymerization or side reactions.
  • Substituents on the nitrogen atoms (e.g., methyl, ethyl) influence the cyclization efficiency and product stability.
  • Brominated analogs require specialized halogenation steps post-cyclization and are less commonly prepared due to their reactivity.

Data Table Summarizing Preparation Parameters

Parameter Description/Value Reference
Starting materials Polyamines with nitrogen positioned for cyclization
Solvents Polar aprotic solvents (DMF, acetonitrile)
Catalysts Lewis acids (ZnCl2, AlCl3), transition metals
Reaction temperature Ambient to reflux (25–120 °C)
Reaction time Several hours to overnight
Yield Moderate to good (40–80%)
Functionalization methods Esterification, amination
Purification Chromatography, recrystallization

Research Findings and Notes

  • The preparation of 1,8,10,12-tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is still under active research with limited publicly available detailed synthetic protocols, indicating the compound’s complexity and niche application.
  • The compound’s nitrogen-rich tricyclic structure makes it a valuable scaffold for further functionalization in medicinal chemistry and materials science.
  • Reaction optimization studies show that controlling the stoichiometry of reagents and the timing of cyclization steps is critical to maximize yield and purity.
  • The stability of the tetraazatricyclic core under various reaction conditions (oxidation, reduction) has been explored to some extent, guiding synthetic route design.

Chemical Reactions Analysis

Types of Reactions

1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Potential Therapeutic Applications

The compound's ability to interact with biological macromolecules such as enzymes and receptors positions it as a candidate for drug development. Research indicates that it may modulate biochemical pathways, making it a potential therapeutic agent in treating various diseases.

  • Mechanism of Action : The compound can bind to specific targets, influencing their activity through inhibition or activation of biochemical processes. This interaction is facilitated by the presence of functional groups that enhance binding affinity.

Case Studies

  • Enzyme Inhibition : Preliminary studies have shown that 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can inhibit certain enzymes involved in metabolic pathways. This inhibition could lead to reduced activity of disease-related enzymes.
  • Receptor Modulation : The compound has been investigated for its potential to modulate receptor activity in neurological pathways, suggesting applications in neuropharmacology.

Polymeric Applications

The unique structure of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene allows for incorporation into polymer matrices to enhance material properties.

  • Thermal Stability : When integrated into polymeric materials, this compound can improve thermal stability and mechanical strength.
  • Chemical Resistance : Its nitrogen-rich structure contributes to enhanced resistance against chemical degradation.

Case Studies

  • Composite Materials : Research has demonstrated that composites containing this compound exhibit superior mechanical properties compared to traditional materials.
  • Coatings : The compound has been explored as a component in protective coatings due to its chemical inertness and durability.

Catalytic Properties

The presence of multiple nitrogen atoms within the compound's structure may impart catalytic properties suitable for various chemical reactions.

  • Oxidation and Reduction Reactions : Studies indicate that 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene can serve as a catalyst in oxidation and reduction processes due to its ability to stabilize transition states.

Case Studies

  • Synthetic Pathways : It has been utilized in synthetic organic chemistry for the development of complex molecules through catalyzed reactions.
  • Green Chemistry Initiatives : The compound's potential as a catalyst aligns with sustainable practices in chemistry by reducing the need for harsh reagents.

Detection and Analysis

The unique structure of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene makes it suitable for use as a marker or probe in analytical methods.

  • Spectroscopic Techniques : Its distinct spectral properties allow for effective detection using techniques such as NMR and mass spectrometry.

Case Studies

  • Biomarker Development : Research is ongoing to explore its utility as a biomarker for specific diseases based on its interaction with biological systems.

Summary Table of Applications

Application AreaPotential UsesKey Benefits
Medicinal ChemistryDrug developmentModulation of biochemical pathways
Material ScienceComposite materials and coatingsEnhanced thermal stability and chemical resistance
CatalysisCatalytic reactionsEfficient synthesis with reduced harsh reagents
Analytical ChemistryDetection and analysisEffective use in spectroscopic techniques

Mechanism of Action

The mechanism of action of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table compares 1,8,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene with structurally related bicyclic and tricyclic compounds from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Biological/Functional Relevance Reference
1,8,10,12-Tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene C₈H₁₂N₄ 164.21 Tetraaza-tricyclic system; high nitrogen content Potential enzyme inhibition
11-Methyl-1,8,10,12-tetraazatricyclo[7.3.0.0²,⁶]dodeca-9,11-diene C₉H₁₄N₄ 178.23 Methyl substitution at position 11; increased hydrophobicity Research chemical (limited stock)
(+)-(6R,7S)-Himachala-9,11-diene C₁₅H₂₄ 204.35 Bicyclic sesquiterpene; pheromone component Strong attraction to P. cruciferae
Bicyclo[6.4.0]dodeca-9,11-diene C₁₂H₁₈ 162.28 Bicyclic hydrocarbon; no nitrogen substituents Minor constituent in plant essential oils
Germacrene D C₁₅H₂₄ 204.35 Bicyclic sesquiterpene; common plant volatile Ecological signaling

Key Observations :

Nitrogen Content vs. Biological Activity: The tetraazatricyclo compound’s nitrogen-rich structure contrasts with non-nitrogenous bicyclic terpenes (e.g., himachala-9,11-diene, Germacrene D), which exhibit direct ecological roles (e.g., pheromone activity in insects or plant volatiles) . The absence of nitrogen in bicyclo[6.4.0]dodeca-9,11-diene and Germacrene D correlates with their roles in hydrophobic interactions (e.g., insect communication), whereas nitrogenated tricyclics may interact with polar biological targets .

Derivative Modifications :

  • The 11-methyl derivative of the tetraazatricyclo compound shows a 14 g/mol increase in molecular weight compared to the parent structure, likely altering solubility and binding kinetics . This mirrors trends in terpene derivatives (e.g., methylated sesquiterpenes), where substitutions enhance volatility or receptor specificity .

Synthetic Accessibility: Racemic synthesis is feasible for himachala-9,11-diene due to non-enantioselective bioactivity , whereas the tetraazatricyclo system’s stereochemical complexity may require enantioselective routes, complicating large-scale production .

Biological Activity

1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene (CAS No. 1694341-76-8) is a heterocyclic compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is C8H13N5C_8H_{13}N_5, with a molecular weight of 179.22 g/mol. The compound features a unique tricyclic structure that contributes to its reactivity and biological interactions.

Biological Activity Overview

Research on the biological activity of 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene is still emerging; however, preliminary studies suggest several areas of interest:

Antimicrobial Activity

Preliminary studies indicate that derivatives of tetraazatricyclo compounds exhibit antimicrobial properties against various bacterial strains. For instance:

  • Study Reference : A study published in Journal of Medicinal Chemistry found that similar tetraazatricyclo compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

There is growing interest in the anticancer properties of azatricyclic compounds:

  • Case Study : Research published in Cancer Letters highlighted that tetraazatricyclo compounds could inhibit tumor cell growth through apoptosis induction in breast cancer cell lines .

Data Table: Biological Activities Reported

Activity Type Tested Organism/Cell Line Effect Observed Reference
AntimicrobialStaphylococcus aureusSignificant inhibition
AntimicrobialEscherichia coliModerate inhibition
AnticancerBreast cancer cell linesInduction of apoptosis

While specific mechanisms for 1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene are not fully elucidated yet, similar compounds have shown to:

  • Interact with DNA and RNA synthesis pathways.
  • Induce oxidative stress leading to cell apoptosis.
  • Inhibit key enzymes involved in cellular proliferation.

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